molecular formula C12H6Br4O B1432748 3,3',4,5'-Tetrabromodiphenyl ether CAS No. 446254-48-4

3,3',4,5'-Tetrabromodiphenyl ether

Cat. No. B1432748
CAS RN: 446254-48-4
M. Wt: 485.79 g/mol
InChI Key: LELQGHJEUVRPEV-UHFFFAOYSA-N
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Description

3,3’,4,5’-Tetrabromodiphenyl ether is an organobromine compound . It is structurally akin to polychlorinated diphenyl ethers (PCDEs), polychlorinated biphenyls (PCBs), and other polyhalogenated compounds, consisting of two halogenated aromatic rings .


Molecular Structure Analysis

The molecular formula of 3,3’,4,5’-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two aromatic rings connected by an ether linkage, with four bromine atoms attached to the carbon atoms .


Physical And Chemical Properties Analysis

3,3’,4,5’-Tetrabromodiphenyl ether has a molecular weight of 485.791 Da . It has a density of 2.2±0.1 g/cm³, a boiling point of 429.6±45.0 °C at 760 mmHg, and a flash point of 178.0±27.2 °C .

Scientific Research Applications

Environmental Science: Indicator of Pollution

3,3’,4,5’-Tetrabromodiphenyl ether: is often studied in environmental science as an indicator of polybrominated diphenyl ether (PBDE) pollution. Due to its stability and persistence, it can be used to monitor environmental contamination and assess the effectiveness of pollution control measures .

Material Science: Flame Retardant Properties

In material science, this compound is valued for its flame retardant properties. It’s incorporated into various materials, including plastics, textiles, and electronics, to inhibit or resist the spread of fire .

Analytical Chemistry: Standard in Chemical Analysis

Analytical chemists use 3,3’,4,5’-Tetrabromodiphenyl ether as a reference standard to calibrate instruments and validate methodologies, particularly in the analysis of PBDEs in environmental samples .

Toxicology: Studying Toxic Effects

Toxicologists investigate the compound’s effects on living organisms. It serves as a model compound for studying the toxicology of brominated flame retardants, which can have significant health implications for humans and wildlife .

Pharmacology: Research on Bioaccumulation

In pharmacology, researchers explore how 3,3’,4,5’-Tetrabromodiphenyl ether bioaccumulates in living systems. This research is crucial for understanding the potential risks associated with long-term exposure to PBDEs .

Medicine: Potential Therapeutic Effects

Although primarily known for its industrial applications, there’s ongoing research into the potential therapeutic effects of 3,3’,4,5’-Tetrabromodiphenyl ether . This includes its role in drug delivery systems and its interactions with biological receptors .

Thermodynamics: Heat Resistance Studies

The compound’s ability to withstand high temperatures makes it an interesting subject for thermodynamic studies. Researchers analyze its stability and decomposition under various thermal conditions to improve safety standards for materials .

Safety and Regulations: Compliance Testing

3,3’,4,5’-Tetrabromodiphenyl ether: is also important in regulatory science. It’s used in compliance testing to ensure that products meet safety regulations regarding the use of flame retardants .

Safety and Hazards

3,3’,4,5’-Tetrabromodiphenyl ether should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2-dibromo-4-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-3-8(14)5-10(4-7)17-9-1-2-11(15)12(16)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELQGHJEUVRPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879898
Record name BDE-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446254-48-4
Record name 3,3',4,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WS065DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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